1-[2-(NAPHTHALEN-1-YLOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-[2-(NAPHTHALEN-1-YLOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that features a piperidine ring substituted with a naphthalen-1-yloxyacetyl group and a carboxamide group
Preparation Methods
The synthesis of 1-[2-(NAPHTHALEN-1-YLOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of Naphthalen-1-yloxyacetic Acid: This intermediate can be synthesized by reacting naphthol with chloroacetic acid under basic conditions.
Acylation of Piperidine: The naphthalen-1-yloxyacetic acid is then reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[2-(NAPHTHALEN-1-YLOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[2-(NAPHTHALEN-1-YLOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its piperidine moiety.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[2-(NAPHTHALEN-1-YLOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalen-1-yloxyacetyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar compounds to 1-[2-(NAPHTHALEN-1-YLOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE include:
1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but with the naphthalen-2-yloxy group, which may result in different binding affinities and biological activities.
N-(NAPHTHALEN-1-YL)PHENAZINE-1-CARBOXAMIDE: This compound features a phenazine ring instead of a piperidine ring, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-naphthalen-1-yloxyacetyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c19-18(22)14-8-10-20(11-9-14)17(21)12-23-16-7-3-5-13-4-1-2-6-15(13)16/h1-7,14H,8-12H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUGRNJLFMQBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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